molecular formula C7H7BrN2O3 B1648378 Methyl 6-bromo-3-methoxypyrazine-2-carboxylate CAS No. 259794-06-4

Methyl 6-bromo-3-methoxypyrazine-2-carboxylate

Katalognummer B1648378
CAS-Nummer: 259794-06-4
Molekulargewicht: 247.05 g/mol
InChI-Schlüssel: YWGAPWVOZUZZPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Methyl 6-bromo-3-methoxypyrazine-2-carboxylate” is a chemical compound with the CAS Number: 259794-06-4 . It has a molecular weight of 247.05 and its linear formula is C7H7BrN2O3 .


Synthesis Analysis

The synthesis of “Methyl 6-bromo-3-methoxypyrazine-2-carboxylate” can be achieved from Methanol and Methyl 3-amino-6-bromopyrazine-2-carboxylate .


Molecular Structure Analysis

The molecular structure of “Methyl 6-bromo-3-methoxypyrazine-2-carboxylate” is represented by the linear formula C7H7BrN2O3 .


Physical And Chemical Properties Analysis

“Methyl 6-bromo-3-methoxypyrazine-2-carboxylate” is a solid under normal conditions . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

  • Methyl 6-bromo-3-methoxypyrazine-2-carboxylate is an intermediate in the synthesis of various compounds. It plays a significant role in the creation of dopamine D2 and D3, and serotonin-3 (5-HT3) receptors antagonist. An efficient synthesis method described by Hirokawa et al. (2000) involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and sodium methoxide (Hirokawa, Horikawa, & Kato, 2000).

Applications in Pharmacology and Medicine

  • In pharmaceutical research, it has been used as a key intermediate for the synthesis of biologically active compounds. Horikawa et al. (2001) developed a practical synthetic route for this compound from 2,6-dichloro-3-trifluoromethylpyridine, highlighting its importance in medicinal chemistry (Horikawa, Hirokawa, & Kato, 2001).

Role in the Development of Novel Compounds

  • Its derivatives have been studied for their potential in creating new compounds with various chemical properties. Albert (1979) explored the conversion of 2-aminopyrazine-3-carboxamide and its derivatives into various pteridin-4-one derivatives, indicating the versatility of methyl 6-bromo-3-methoxypyrazine-2-carboxylate in synthetic chemistry (Albert, 1979).

Biochemical Studies and Analogs

  • This compound is also instrumental in the creation of analogs for biochemical studies. Ehler et al. (1977) synthesized 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, a new guanine analogue, using a method that involved methyl 3-(cyanomethyl)pyrazole-4-carboxylate, a derivative of methyl 6-bromo-3-methoxypyrazine-2-carboxylate (Ehler, Robins, & Meyer, 1977).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Wirkmechanismus

Mode of Action

Compounds with similar structures have been found to exhibit anti-bacterial action against certain bacteria . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is predicted to inhibit CYP1A2, an enzyme involved in drug metabolism . These properties could impact the bioavailability of the compound.

Action Environment

It is generally recommended to store such compounds in a cool, dry place .

Eigenschaften

IUPAC Name

methyl 6-bromo-3-methoxypyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O3/c1-12-6-5(7(11)13-2)10-4(8)3-9-6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGAPWVOZUZZPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(N=C1C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-3-methoxypyrazine-2-carboxylate

Synthesis routes and methods I

Procedure details

In 100 mL of concentrated sulfuric acid was dissolved 17.0 g of methyl 3-amino-6-bromo-2-pyrazinecarboxylate. At an ice-cooled temperature, 10.1 g of sodium nitrite was added and stirred for 30 minutes. The reaction mixture was poured into 920 mL of methanol and heated under reflux for 5 hours. After cooling the reaction mixture, the mixture was concentrated under reduced pressure, the residue thus obtained was added to a mixture of 500 mL of ice water and 600 mL of chloroform, and the mixture thus obtained was separated into layers. The organic layer was washed successively with a saturated aqueous solution of sodium hydrogen carbonate, water and saturated aqueous solution of sodium chloride and dried on anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. Thus, 6.30 g of methyl 6-bromo-3-methoxy-2-pyrazinecarboxylate was obtained as a light yellow oily product.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
920 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
17 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In 100 ml of concentrated sulfuric acid is dissolved 17.00 g of methyl 6-bromo-3-amino-2-pyrazinecarboxylate obtained according to the method described in literature [J. Am. Chem. Soc., 2798-2800 (1949)]. At an ice-cooled temperature, 10.11 g of sodium nitrite is added to the suspension, which is stirred for 30 minutes. The reaction mixture is poured into 920 mL of methanol, and heated under reflux for 5 hours. The reaction mixture is cooled and then concentrated under reduced pressure. The residue thus obtained is added to a mixture of 500 mL of ice water and 600 mL of chloroform and separated into layers. The organic layer is washed successively with saturated aqueous solution of sodium hydrogen carbonate, water and saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. Then, the solvent is distilled off under reduced pressure to obtain 6.30 g of methyl 6-bromo-3-methoxy-2-pyrazinecarboxylate.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.11 g
Type
reactant
Reaction Step One
Quantity
920 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
17 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-bromo-3-methoxypyrazine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-bromo-3-methoxypyrazine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 6-bromo-3-methoxypyrazine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 6-bromo-3-methoxypyrazine-2-carboxylate
Reactant of Route 5
Methyl 6-bromo-3-methoxypyrazine-2-carboxylate
Reactant of Route 6
Methyl 6-bromo-3-methoxypyrazine-2-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.